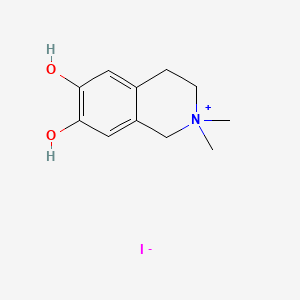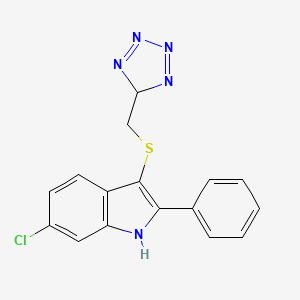![molecular formula C15H18N8O5 B13762029 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Purine Ring Construction: The purine ring is synthesized through cyclization reactions involving formamide derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
化学反应分析
Types of Reactions
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: Various functional groups can be introduced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
科学研究应用
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The purine ring structure allows for binding to nucleotide-binding sites, affecting cellular processes like DNA replication and repair.
相似化合物的比较
Similar Compounds
- 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione
- 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(3-methylbutyl)purine-2,6-dione
Uniqueness
The unique combination of functional groups in 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C15H18N8O5 |
|---|---|
分子量 |
390.35 g/mol |
IUPAC 名称 |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C15H18N8O5/c1-6(2)4-5-23-8-9(22(3)15(28)19-12(8)26)16-13(23)21-20-7-10(24)17-14(27)18-11(7)25/h6H,4-5H2,1-3H3,(H,19,26,28)(H3,17,18,24,25,27) |
InChI 键 |
FJFSLECBEMRKNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



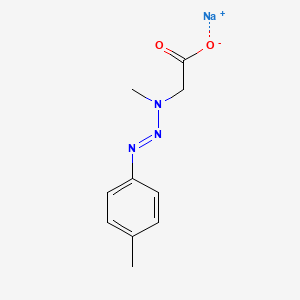

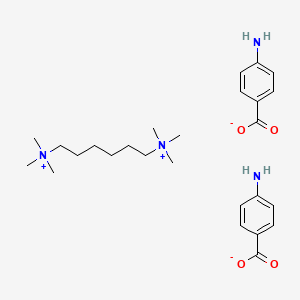
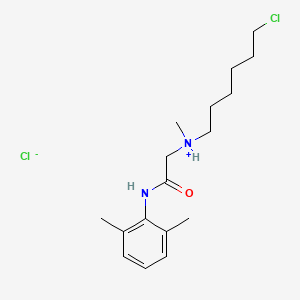
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

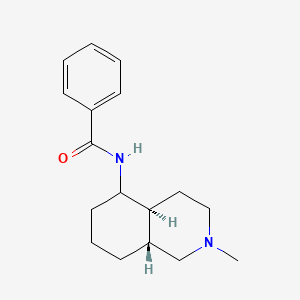
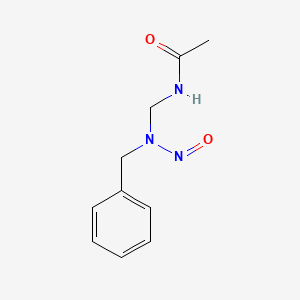


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
